4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(1-methylimidazol-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C9H15N3O/c1-12-7-6-11-8(12)9(13)2-4-10-5-3-9/h6-7,10,13H,2-5H2,1H3 |
InChI Key |
KDHIXBKIBCKZQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2(CCNCC2)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol
General Synthetic Strategy
The synthesis typically involves:
- Formation or availability of the 1-methylimidazole moiety.
- Introduction or functionalization of the piperidin-4-ol ring.
- Coupling of the imidazole and piperidine units under controlled conditions.
One common route is the nucleophilic substitution or coupling of a suitable piperidine derivative with 1-methylimidazole or its activated derivatives.
Specific Synthetic Routes and Reaction Conditions
Route A: Direct Coupling of 1-Methylimidazole with Piperidin-4-ol Derivatives
- Starting Materials: 1-methylimidazole and 4-piperidone or 4-hydroxypiperidine derivatives.
- Reaction Conditions: Catalysis with copper iodide and L-proline in DMF solvent, under nitrogen atmosphere, at moderate temperatures (60–110°C).
- Mechanism: The imidazole nitrogen acts as a nucleophile attacking an electrophilic site on the piperidine ring or its derivative.
- Yields: High yields reported, e.g., 85% for 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol under optimized conditions.
Route B: Multi-step Synthesis via Intermediate Protection and Functional Group Transformations
- Step 1: Protection of 4-piperidone hydrochloride to N-tert-butyloxycarbonyl-4-piperidone.
- Step 2: Amination to introduce amino groups on the piperidine ring.
- Step 3: Coupling with imidazole derivatives under nitrogen protection with bases like triethylamine in solvents such as toluene or dimethyl sulfoxide.
- Step 4: Deprotection and purification by recrystallization or chromatography.
- Yields: Molar yields vary from 70% to 90% depending on step and purification.
Reaction Example from Literature
Alternative Synthetic Approaches and Analogues
Thioether Derivatives: Synthesis of related compounds such as 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}piperidin-4-ol involves additional sulfur-containing functional groups, requiring multi-step synthesis involving imidazole and piperidine precursors with sulfur incorporation.
Nucleophilic Substitution on Benzimidazole Scaffolds: Similar heterocyclic compounds bearing piperidine substituents have been synthesized by nucleophilic substitution of chlorinated benzimidazole derivatives with 4-methylpiperidine, using reagents like POCl3 for chlorination and DMF as solvent at elevated temperatures (110°C).
Reaction Optimization and Scale-up
Analytical Characterization and Purification
- NMR Spectroscopy (1H, 13C): Used to confirm structure and purity of intermediates and final compounds.
- Mass Spectrometry (LC-MS): Confirms molecular weight and compound identity.
- Chromatography: Silica gel column chromatography with solvent systems such as chloroform/isopropanol or hexane/ethyl acetate used for purification.
- Recrystallization: Commonly employed for final product purification.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Typical Starting Materials | 1-methylimidazole, 4-piperidone hydrochloride, 4-hydroxypiperidine |
| Common Catalysts | Copper iodide, L-proline |
| Solvents | DMF, toluene, DMSO |
| Temperature Range | 60–110°C |
| Reaction Time | 3–24 hours depending on step |
| Yields | 70–91% for intermediates; ~85% for final coupling |
| Purification Methods | Chromatography, recrystallization |
| Analytical Techniques | 1H-NMR, 13C-NMR, LC-MS |
Research Findings and Notes
- The presence of both imidazole and piperidine rings allows for diverse chemical modifications, impacting biological activity.
- Multi-step syntheses require careful control of reaction conditions to optimize yield and purity.
- Protection of amine groups (e.g., Boc protection) is often employed to improve selectivity.
- Recent advances include protection-group free methods and copper-catalyzed N-arylation to streamline synthesis.
- Analogues with modifications at the imidazole or piperidine rings have been synthesized and characterized for potential pharmacological applications.
This detailed synthesis overview provides a comprehensive guide to the preparation of this compound, reflecting current research and industrial practices. The combination of classical organic synthesis with modern catalytic methods allows efficient access to this compound for further chemical and biological studies.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-one
Reduction: 4-(1-Methyl-1H-imidazol-2-yl)piperidine
Substitution: 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-yl chloride
Scientific Research Applications
4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol and related compounds:
Key Observations
Hydrophilicity vs. Lipophilicity :
- The hydroxyl group in this compound increases polarity compared to analogs like 1-benzyl-4-(1H-imidazol-4-yl)-piperidine, which has a lipophilic benzyl group. This may enhance aqueous solubility but reduce membrane permeability .
- Sulfanyl-linked analogs (e.g., ) introduce a sulfur atom, which can modulate electronic properties and metabolic stability.
Synthetic Routes :
- SNAr reactions are common for imidazole-bipyridine derivatives , while fluorophenyl-containing analogs (e.g., CK1δ inhibitors) are synthesized via high-temperature amine coupling .
Biological Activity: Benzoimidazole derivatives (e.g., ) exhibit antimicrobial activity due to extended aromatic systems, whereas fluorophenyl groups (e.g., ) enhance kinase binding via halogen bonding. The hydroxyl group in the target compound may act as a hydrogen bond donor, mimicking natural substrates in enzyme inhibition.
Thioether and fluorine substituents improve metabolic resistance, as seen in kinase inhibitors .
Biological Activity
4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. Characterized by the presence of both an imidazole and a piperidine ring, this compound exhibits potential applications in medicinal chemistry, particularly in drug development. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H17N3O, with a molecular weight of approximately 169.25 g/mol. The compound can also exist in its dihydrochloride salt form, which enhances its solubility and stability for biological assays.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
1. Antimicrobial Activity
- Antibacterial Properties : This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : It has also shown antifungal properties, making it a candidate for therapeutic applications in treating infections caused by fungi .
2. Anticancer Potential
- Compounds similar to this compound have been identified as potential Aurora kinase inhibitors, which are crucial in regulating cancer cell division. This suggests that the compound may have applications in cancer therapy .
3. Mechanism of Action
- The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring plays a crucial role in modulating enzyme activity, influencing various physiological processes, including metabolic pathways .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 1-Methylimidazole | 616-47-9 | Contains an imidazole ring; simpler structure without piperidine |
| Piperidine | 110-89-4 | Basic piperidine structure; lacks heteroatoms beyond nitrogen |
| 1-(Piperidin-4-yl)imidazole | 1234567-X | Similar ring structures; different substitution patterns on rings |
The dual-ring structure of this compound allows for distinct chemical reactivity and potential therapeutic applications not found in these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
